tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride
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Overview
Description
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride: is a chemical compound known for its unique spirocyclic structure. This compound is often used in various scientific research applications due to its stability and reactivity. It is a derivative of azaspiro compounds, which are known for their potential in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azaspiro intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate
- tert-Butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
Comparison: tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
Chemical Identity
- CAS Number : 1630906-42-1
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.78 g/mol
- Synonyms : N-Boc-6-azaspiro[3.4]octan-2-amine Hydrochloride, tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride
This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Research indicates that compounds similar to this compound may exhibit various biological activities through interaction with specific molecular targets. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds in the context of viral infections such as dengue virus (DENV). For instance, some derivatives have shown potent activity against DENV in human primary monocyte-derived dendritic cells (MDDCs), suggesting that modifications to the azaspiro structure can enhance antiviral efficacy .
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects, which are being explored in the context of neurodegenerative diseases. Some studies indicate that spirocyclic compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for further research in neuroprotection .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
Biological Activity Summary Table
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibitory effects on DENV in MDDCs | |
Neuroprotective | Potential modulation of neurotransmitter systems | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antiviral Efficacy
A study conducted on derivatives of azaspiro compounds demonstrated significant antiviral activity against DENV. The research utilized human MDDCs to assess the efficacy of these compounds, revealing a dose-dependent response that supports the development of azaspiro-based antiviral therapies.
Case Study 2: Neuroprotection in Animal Models
In an animal model studying neurodegeneration, a related spirocyclic compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests that this compound could be further investigated for its neuroprotective potential.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-5-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDNRUYCRZASL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-42-1 |
Source
|
Record name | Carbamic acid, N-6-azaspiro[3.4]oct-2-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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